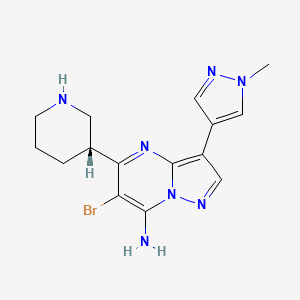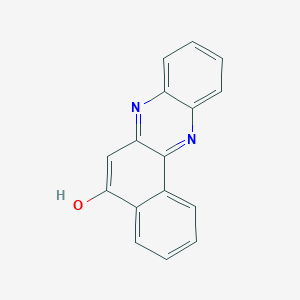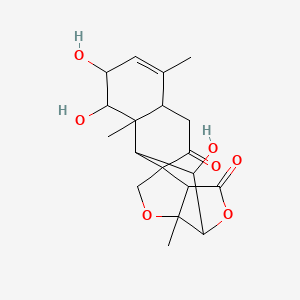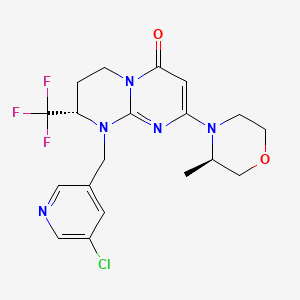
SCH900776
Overview
Description
Mechanism of Action
Target of Action
SCH900776, also known as MK-8776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1) . Chk1 is an essential serine/threonine kinase that responds to DNA damage and stalled DNA replication . It plays a crucial role in maintaining replication fork viability during exposure to DNA antimetabolites .
Mode of Action
This compound interacts with Chk1, effectively blocking its activation . The compound potently inhibits Chk1 and abrogates cell-cycle arrest induced by DNA-damaging agents .
Biochemical Pathways
The action of this compound is closely tied to the ATR/CHK1 pathway, which is activated in response to replicative stress . This pathway involves the activation of DNA repair checkpoint proteins (ATR, CHK1), which prevent further DNA damage . This compound inhibits Chk1, thereby disrupting this pathway and leading to an increase in DNA damage .
Result of Action
The inhibition of Chk1 by this compound leads to enhanced and sustained replication stress, resulting in significant potentiation of apoptosis in certain cell lines . In combination with certain DNA-damaging agents, this compound can cause higher accumulation of DNA damage in tumor cells and subsequent enhanced cell death .
Action Environment
The efficacy of this compound can vary depending on the endogenous level of Chk1 in different tumor types . Some tumors may be very sensitive to the combination of this compound and other agents like hydroxyurea . The timing of this compound administration may also influence its effectiveness, with delayed administration potentially being more effective than concurrent treatment .
Biochemical Analysis
Biochemical Properties
SCH900776 plays a crucial role in biochemical reactions by inhibiting Chk1, a serine/threonine kinase involved in the DNA damage response and cell cycle regulation. This compound exhibits high selectivity for Chk1 with an IC50 of 3 nM, showing 50- and 500-fold selectivity over CDK2 and Chk2, respectively . This compound interacts with Chk1 by binding to its kinase domain, thereby preventing the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair . Additionally, this compound has been shown to sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, leading to increased cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In human colon cancer cells, this compound enhances sensitivity to platinum-based chemotherapeutic drugs, such as cisplatin and LA-12, by increasing G1/S phase-related apoptosis, stimulating mitotic slippage, and inducing senescence . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Chk1, leading to the accumulation of DNA damage and subsequent cell death . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by abrogating G2/M arrest and promoting DNA re-replication .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of Chk1, which plays a critical role in the DNA damage response and cell cycle regulation. By binding to the kinase domain of Chk1, this compound prevents the phosphorylation of downstream targets, such as Cdc25A and Wee1, which are involved in cell cycle arrest and DNA repair . This inhibition leads to the abrogation of cell cycle checkpoints, resulting in the accumulation of DNA damage and increased cell death . Additionally, this compound has been shown to sensitize cancer cells to DNA antimetabolite agents, such as hydroxyurea and gemcitabine, by inducing double-strand DNA breaks and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing the cytotoxicity of DNA-damaging agents in both in vitro and in vivo studies . For example, in acute leukemia cell lines, this compound abrogates cytarabine-induced S-phase arrest and enhances cytarabine cytotoxicity . The compound does not accumulate at any dose level, and its effects on DNA damage and cell death are consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In BALB/c mice bearing A2780 xenografts, this compound induced a dose-dependent loss of DNA replication capability and enhanced apoptosis following hydroxyurea exposure . The compound has been shown to enhance the antitumor activity of MLN4924 in pancreatic cancer models, with minimal cytotoxicity observed at lower doses . Higher doses of this compound may lead to toxic or adverse effects, such as corrected QT interval prolongation and grade 3 palmar-plantar erythrodysesthesia .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound has been shown to resist metabolic oxidative dealkylation, providing greater robustness and stability . This compound sensitizes tumor cells to DNA antimetabolite agents by inducing DNA damage and promoting cell death . The compound’s metabolic pathways also involve the inhibition of Chk1, leading to the accumulation of DNA damage and subsequent cell death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to enhance the cytotoxicity of DNA-damaging agents by abrogating cell cycle checkpoints and promoting DNA damage . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by promoting DNA re-replication and abrogating G2/M arrest . The compound’s distribution within cells and tissues is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound targets the kinase domain of Chk1, which is localized in the nucleus and cytoplasm . By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and increased cell death . The compound’s subcellular localization is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-8776 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of MK-8776 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: MK-8776 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving MK-8776 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving MK-8776 depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different substituents, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
MK-8776 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Chk1 in the DNA damage response. In biology, it helps elucidate the mechanisms of cell cycle regulation and apoptosis .
In medicine, MK-8776 is being investigated for its potential to enhance the efficacy of chemotherapeutic agents and radiation therapy in cancer treatment. It has shown promise in sensitizing cancer cells to DNA-damaging agents, making it a valuable addition to combination therapy regimens . Additionally, MK-8776 is being explored for its potential to treat viral infections, such as human papillomavirus (HPV), by targeting the DNA damage response pathways .
Comparison with Similar Compounds
MK-8776 is often compared with other Chk1 inhibitors, such as SRA737 and LY2606368. While all three compounds inhibit Chk1, they differ in their selectivity, potency, and off-target effects. MK-8776 and SRA737 exhibit similar off-target effects, such as transient protection from growth inhibition and circumvention of DNA damage. LY2606368 is more potent and selective, making it a promising candidate for further clinical development .
Similar compounds to MK-8776 include:
- SRA737
- LY2606368
- UCN-01
Properties
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















